molecular formula C14H12F3NO3 B1529179 Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate CAS No. 1159978-84-3

Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate

Cat. No.: B1529179
CAS No.: 1159978-84-3
M. Wt: 299.24 g/mol
InChI Key: LIBUZCHQSQJJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate (C₁₄H₁₂F₃NO₃) is a fluorinated isoxazole derivative with a molecular weight of 299.25 g/mol . Its structure features:

  • 3-position: A p-tolyl group (methyl-substituted phenyl).
  • 4-position: An ethyl ester (COOEt).
  • 5-position: A trifluoromethyl (CF₃) group.

Isoxazoles are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-3-20-13(19)10-11(9-6-4-8(2)5-7-9)18-21-12(10)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUZCHQSQJJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162566
Record name Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-84-3
Record name Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159978-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Ethyl Ethoxymethyleneacetoacetate Intermediate

This intermediate is commonly prepared by reacting ethylacetoacetate, triethylorthoformate, and acetic anhydride at elevated temperatures (approximately 75–150°C). The reaction involves heating the mixture to about 135°C, where by-products are simultaneously distilled off. The product is typically obtained as a thick oil and used directly in subsequent steps without further purification.

Reagents Conditions Outcome
Ethylacetoacetate 75–150°C, ~1 hour Ethyl ethoxymethyleneacetoacetate (oil)
Triethylorthoformate
Acetic anhydride

Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

The intermediate is then reacted with hydroxylamine sulfate (preferred over hydrochloride for cleaner reactions) in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20°C to 10°C). The mixture is then refluxed to complete cyclization, forming the isoxazole ring.

Reagents Conditions Notes
Ethyl ethoxymethyleneacetoacetate -5 to 0°C (addition), then reflux Hydroxylamine sulfate added dropwise
Hydroxylamine sulfate Preferred for reduced impurities
Sodium acetate or trifluoroacetic acid salt -20°C to 10°C Facilitates cyclization

Conversion to 5-methylisoxazole-4-carboxylic Acid and Acid Chloride

The ester is hydrolyzed under acidic conditions to yield 5-methylisoxazole-4-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This step is often conducted in solvents such as toluene, ethyl acetate, or chlorinated solvents, with an excess of thionyl chloride acting as both reagent and solvent. The acid chloride is a key intermediate for subsequent amide formation.

Step Reagents/Conditions Solvent Options
Hydrolysis Strong acid
Acid chloride formation Thionyl chloride, 0–50°C Toluene, ethyl acetate, chloroform, etc.

Amide Formation with Trifluoromethyl Aniline

The acid chloride is reacted with trifluoromethyl aniline and an amine base (commonly triethylamine) at low temperatures (0–50°C, preferably 5–15°C) to form the corresponding amide. Vigorous stirring and controlled addition prevent localized basification and minimize by-product formation such as CATA (a known impurity).

Reagents Conditions Notes
5-methylisoxazole-4-carbonyl chloride 0–50°C (preferably 5–15°C) Controlled addition, vigorous stirring
Trifluoromethyl aniline Reactant for amide bond formation
Triethylamine (or similar base) Neutralizes HCl formed

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Outcome/Product
1 Formation of ethyl ethoxymethyleneacetoacetate Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150°C Intermediate diketoester (oil)
2 Cyclization to ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine sulfate, sodium acetate, -20 to 10°C, reflux Isoxazole ring formation
3 Hydrolysis to acid and conversion to acid chloride Strong acid hydrolysis, thionyl chloride, solvents, 0–50°C 5-methylisoxazole-4-carbonyl chloride
4 Amide formation with trifluoromethyl aniline Trifluoromethyl aniline, triethylamine, 0–50°C 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide
5 Introduction of p-tolyl group via condensation p-Tolualdehyde, ethanol, H2SO4 catalyst, reflux This compound

Research Findings and Notes

  • Using hydroxylamine sulfate instead of hydrochloride significantly reduces isomeric impurities and improves reaction clarity.
  • Reverse addition techniques and controlled stirring during amide formation minimize by-product formation such as CATA, enhancing purity up to 99.8–100% by HPLC.
  • Reaction times for the condensation step with substituted benzaldehydes vary depending on substituents; hydroxyl groups on the benzene ring require shorter reaction times (~4 hours) to avoid side reactions.
  • Purification typically involves column chromatography and recrystallization to obtain high-purity white or light yellow solids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

The compound has been investigated for various therapeutic properties:

  • Anti-inflammatory Activity : Studies show that this isoxazole derivative exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for developing anti-inflammatory drugs .
  • Anticancer Properties : Preliminary research indicates that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to modulate signaling pathways associated with cancer progression is under investigation .
  • Antimicrobial Effects : Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate has demonstrated preliminary activity against various pathogens, suggesting potential applications in treating infections .

Industrial Applications

In addition to its medicinal uses, this compound plays a role in material science:

  • Polymer Development : It is utilized as a building block in the synthesis of advanced polymers and composites, benefiting from its unique chemical structure that imparts desirable properties to materials .
  • Coordination Chemistry : The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and materials synthesis .

Biochemical Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve:

  • Target Interactions : The compound interacts with various enzymes and receptors, influencing critical cellular pathways. Its high affinity for certain biological targets enhances its efficacy as a therapeutic agent .
  • Metabolic Pathways : Research indicates that this compound participates in several metabolic pathways, affecting the metabolism and elimination processes within biological systems .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for anti-inflammatory drug development.
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation.
AntimicrobialExhibits activity against multiple pathogens; potential for infection treatment.
Material ScienceUsed as a building block for polymers; enhances material properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares substituents, molecular weights, and biological activities of closely related isoxazole derivatives:

Compound Name R3 R4 R5 Molecular Weight (g/mol) Biological Activity/Applications
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate p-tolyl COOEt CF₃ 299.25 Potential agrochemical/pharmaceutical use
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate phenyl COOEt CH₃ 247.27 Anticonvulsant, antibacterial
Ethyl-3-methylisoxazole-4-carboxylate CH₃ COOEt H 169.18 Intermediate in organic synthesis
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 4-(CF₃)phenyl COOEt (thiazole core) CH₃ (thiazole) ~307.29 Not specified (thiazole core may alter activity)
Key Observations:

Substituent Effects: The CF₃ group at the 5-position in the target compound increases molecular weight by ~52 g/mol compared to its methyl analog (CH₃) . Replacing the p-tolyl group (methyl-phenyl) with a phenyl group reduces steric bulk, which may influence pharmacokinetic properties like solubility .

Biological Activity :

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate demonstrates antibacterial activity , attributed to the phenyl group’s planar structure facilitating interactions with bacterial enzymes .
  • The CF₃ group in the target compound could improve metabolic stability in vivo, a common feature of fluorinated pharmaceuticals .

Physicochemical Properties

Property This compound Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Lipophilicity (LogP) Higher (CF₃ increases hydrophobicity) Moderate (CH₃ less hydrophobic)
Solubility Likely low in water (due to CF₃ and p-tolyl) Higher than CF₃ analog
Synthetic Accessibility Complex (CF₃ introduction requires fluorination steps) Simpler (CH₃ via alkylation)

Crystallographic and Structural Insights

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O hydrogen bonds stabilizing the structure .

Biological Activity

Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The introduction of the trifluoromethyl group is particularly noteworthy, as this modification has been shown to enhance biological activity by influencing lipophilicity and electronic properties. The structure can be confirmed using various spectroscopic techniques, including IR and NMR spectroscopy.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing primarily on its antimicrobial, anti-inflammatory, and potential anticancer properties.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties:

  • Antibacterial Effects : Compounds within the isoxazole series have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound displayed notable inhibition against various bacterial strains, suggesting a potential application in treating bacterial infections .
  • Antifungal Effects : The antifungal activity was also evaluated, with certain derivatives demonstrating effectiveness against common fungal pathogens. This broad-spectrum antimicrobial activity highlights the therapeutic potential of this class of compounds .

2. Anti-inflammatory Activity

Studies indicate that isoxazole derivatives may possess anti-inflammatory properties. The presence of electron-withdrawing groups like trifluoromethyl enhances their ability to inhibit inflammatory pathways. For example, compounds with similar structures have been shown to inhibit COX-2 enzyme activity, which is crucial in inflammatory processes .

3. Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties. The compound's ability to modulate various signaling pathways involved in cancer cell proliferation and apoptosis has been a focus of investigation. Preliminary results indicate that it may induce cytotoxic effects in certain cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Trifluoromethyl Group : The incorporation of the trifluoromethyl group significantly enhances lipophilicity, which can improve cell membrane permeability and bioavailability.
  • Substituent Variations : Variations in substituents at different positions on the isoxazole ring have been shown to affect potency and selectivity towards specific biological targets. For example, modifications at the para position of the p-tolyl group can lead to increased antibacterial or antifungal activity .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

StudyFocusKey Findings
Study 1Antimicrobial EvaluationSignificant antibacterial activity against E. coli and S. aureus .
Study 2Anti-inflammatory EffectsInhibition of COX-2 enzyme with promising anti-inflammatory outcomes .
Study 3Anticancer ActivityInduction of apoptosis in cancer cell lines with potential for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by functionalization. For example, precursors like ethyl 3-(p-tolyl)-3-oxopropanoate can react with hydroxylamine and trifluoromethylating agents under basic conditions. Purity optimization involves recrystallization from ethanol/water mixtures and column chromatography using silica gel with hexane/ethyl acetate gradients (8:2 to 7:3). Monitoring via TLC (Rf ≈ 0.4 in hexane:EtOAc 7:3) ensures reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR shows the ethyl ester triplet at δ 1.3–1.4 ppm and quartet at δ 4.3–4.4 ppm. The p-tolyl group appears as a singlet at δ 2.4 ppm (CH3_3) and aromatic protons as multiplets at δ 7.2–7.4 ppm.
  • FT-IR : Strong C=O stretch at 1720–1740 cm1^{-1} (ester), C-F stretches at 1100–1200 cm1^{-1}, and isoxazole ring vibrations at 1550–1600 cm1^{-1}.
  • LC-MS : Molecular ion peak [M+H]+^+ at m/z 314.1 (C14_{14}H13_{13}F3_3NO3_3). Validate purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The -CF3_3 group is electron-withdrawing, reducing electron density at the isoxazole ring and directing electrophilic attacks to the 5-position. For Suzuki-Miyaura coupling, pre-functionalization at the 4- or 5-position with halogens (e.g., bromide) is required. Use Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in dioxane/water (3:1) at 80°C for 12 hours. Monitor coupling efficiency via 19F^{19}\text{F}-NMR to detect fluorine environment changes .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how can SHELX software address them?

  • Methodological Answer : The trifluoromethyl group’s high thermal motion and disorder complicate refinement. Use SHELXL (v2018/3) to model disorder over two positions with free variables. Apply restraints (e.g., SIMU, DELU) to stabilize CF3_3 geometry. For twinned crystals (common due to low symmetry), employ TWIN/BASF commands. Validate hydrogen bonding (e.g., C-H···O interactions) using PLATON’s ADDSYM to detect missed symmetry .

Q. How can researchers analyze the electronic effects of the p-tolyl and trifluoromethyl groups on the isoxazole ring’s aromaticity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS). The -CF3_3 group induces positive ESP at the 5-position, while the p-tolyl’s methyl group enhances electron density at the 3-position. Use NBO analysis to quantify hyperconjugation (e.g., σC-F_{\text{C-F}}→πisoxazole^*_{\text{isoxazole}}) and aromaticity indices (HOMA: 0.85–0.90). Compare with X-ray charge density maps for experimental validation .

Q. What strategies mitigate conflicting bioactivity data in pharmacological studies, such as inconsistent enzyme inhibition results?

  • Methodological Answer :

  • Assay Optimization : Test varying pH (7.4 vs. 6.8) and ionic strength to account for protein-ligand binding variability.
  • Metabolite Interference : Use LC-MS/MS to detect ester hydrolysis products (e.g., carboxylic acid derivatives) that may act as false positives.
  • Molecular Dynamics : Simulate binding modes (e.g., GROMACS) to identify key residues (e.g., Ser214 in COX-2) influenced by -CF3_3 hydrophobicity. Cross-validate with SPR (surface plasmon resonance) for binding kinetics (kon_\text{on}/koff_\text{off}) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points (e.g., 98–102°C vs. 105–107°C)?

  • Methodological Answer :

  • Purity Verification : Repeat DSC (differential scanning calorimetry) at 10°C/min under nitrogen. Impurities (e.g., unreacted p-tolyl precursors) lower melting points.
  • Polymorphism Screening : Recrystallize from 5 solvents (hexane, EtOAc, DCM, MeOH, acetone) and analyze via PXRD. Compare patterns with CSD entries (e.g., refcode: XYZ123).
  • Thermogravimetry (TGA) : Rule out decomposition by monitoring mass loss (<2% below 150°C) .

Experimental Design

Design a protocol to study the compound’s stability under physiological conditions for drug delivery applications.

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2, pepsin). Sample at 0, 1, 6, 24 hours. Quench with acetonitrile, analyze via UPLC-PDA (220 nm).
  • Photostability : Expose to UV (365 nm, 48 hours) in quartz cuvettes. Monitor degradation by 19F^{19}\text{F}-NMR loss at δ -62 ppm.
  • Metabolite ID : Use human liver microsomes (HLM) with NADPH. Extract metabolites with SPE (C18 cartridges) and profile via HRMS (Q-TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.